α-Phenyl-2-pyridineacetamide-d4
Description
Molecular Architecture and Deuteration Patterns
The molecular architecture of this compound exhibits a precisely defined deuteration pattern that distinguishes it from its non-deuterated counterpart. The compound maintains the core structural framework of the parent molecule while incorporating four deuterium atoms at specific positions within the pyridine ring system. The molecular formula C13H8D4N2O demonstrates the replacement of four hydrogen atoms with deuterium isotopes, resulting in a molecular weight increase from 212.25 g/mol in the parent compound to 216.276 g/mol in the deuterated form. The International Union of Pure and Applied Chemistry designation 2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide precisely identifies the positions of deuterium substitution at the 3, 4, 5, and 6 positions of the pyridine ring.
The deuteration pattern follows a systematic approach that preserves the chemical integrity of the molecule while providing isotopic distinction. The strategic placement of deuterium atoms on the pyridine ring positions 3, 4, 5, and 6 ensures that the electron-withdrawing properties of the pyridine nitrogen remain intact. This selective deuteration approach contrasts with random deuteration methods and provides a more controlled isotopic labeling strategy. The Standard International Chemical Identifier Key PYAPITOPBTXXNJ-DOGSKSIHSA-N uniquely identifies this deuterated variant, with the isotopic layer in the International Chemical Identifier string specifically denoting the deuterium positions through the notation /i4D,5D,8D,9D.
The molecular geometry remains fundamentally unchanged despite the isotopic substitution, with the phenyl ring and pyridine ring maintaining their characteristic aromatic properties. The acetamide functional group provides the necessary chemical bridge between the two aromatic systems, creating a stable molecular framework that accommodates the deuterium substitutions without significant structural perturbation. The preservation of the aromatic character in both ring systems ensures that the electronic properties remain largely consistent with the parent compound, while the mass difference provides the analytical distinction required for research applications.
Comparative Analysis of Deuterated vs. Non-Deuterated Forms
The comparative analysis between this compound and its non-deuterated analog reveals significant differences in molecular weight and isotopic composition while maintaining structural similarity. The parent compound α-Phenyl-2-pyridineacetamide exhibits a molecular weight of 212.25 g/mol with the formula C13H12N2O, compared to the deuterated version at 216.276 g/mol with formula C13H8D4N2O. This represents a mass increase of approximately 4.026 atomic mass units, corresponding precisely to the substitution of four hydrogen atoms with four deuterium atoms.
| Property | Non-Deuterated Form | Deuterated Form (d4) |
|---|---|---|
| Molecular Formula | C13H12N2O | C13H8D4N2O |
| Molecular Weight | 212.25 g/mol | 216.276 g/mol |
| Chemical Abstracts Service Number | 7251-52-7 | 1185024-97-8 |
| Melting Point | 136°C | Not specified |
| Deuterium Positions | None | 3,4,5,6 on pyridine ring |
The physical properties of the non-deuterated compound have been extensively characterized, showing a melting point of 136°C and appearing as a white to off-white crystalline solid. The compound demonstrates limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide and methanol. The deuterated variant maintains similar solubility characteristics, as the isotopic substitution does not significantly alter the polarity or hydrogen bonding capabilities of the molecule.
The isotopic effect manifests primarily in the vibrational frequencies and nuclear magnetic resonance characteristics rather than in the fundamental chemical reactivity. Studies on deuteration effects in similar pyridine systems demonstrate that deuterium substitution typically results in lower vibrational frequencies due to the increased mass of the deuterium nucleus compared to hydrogen. The kinetic isotope effect, while present, does not significantly impact the overall chemical stability or reactivity patterns of the molecule under standard laboratory conditions.
The electronic properties remain largely unchanged between the two forms, as deuterium and hydrogen exhibit nearly identical electronic characteristics. The aromatic systems in both compounds maintain their characteristic electron distribution patterns, ensuring that the fundamental chemical behavior remains consistent. This similarity in electronic properties makes the deuterated compound an ideal internal standard for analytical applications, as it provides mass spectral distinction without introducing significant chemical bias.
Crystallographic Studies and Conformational Dynamics
Crystallographic analysis of related phenyl-pyridine acetamide compounds provides insight into the likely solid-state structure of this compound. The parent compound α-Phenyl-2-pyridineacetamide crystallizes in a stable crystal form with characteristic intermolecular interactions that influence its solid-state properties. The presence of the acetamide functional group creates opportunities for hydrogen bonding interactions that contribute to crystal stability and packing arrangements.
The molecular conformation in the solid state typically exhibits a specific orientation between the phenyl and pyridine rings, influenced by steric factors and electronic interactions. The acetamide bridge allows for some rotational freedom around the carbon-carbon bond connecting the two aromatic systems, but the preferred conformation minimizes steric clashes while optimizing intermolecular interactions. The deuterium substitution in the d4 variant is not expected to significantly alter these conformational preferences, as the atomic radii of deuterium and hydrogen are essentially identical.
Conformational dynamics studies of similar pyridine-containing compounds suggest that the molecule exhibits limited flexibility in solution, with the two aromatic rings maintaining a relatively fixed spatial relationship. The acetamide group provides sufficient rigidity to prevent free rotation while allowing for minor conformational adjustments in response to environmental changes. Temperature-dependent studies would likely reveal increased conformational mobility at elevated temperatures, consistent with typical aromatic amide behavior.
The crystal packing arrangements in the solid state are likely dominated by amide-amide hydrogen bonding interactions, creating extended networks that contribute to the observed melting point and thermal stability. The pyridine nitrogen may also participate in weaker intermolecular interactions, further stabilizing the crystal structure. These interactions remain largely unchanged in the deuterated variant, as deuterium maintains the same hydrogen bonding capabilities as protium while providing isotopic distinction.
Vibrational Spectroscopy Signatures (Infrared/Raman)
The vibrational spectroscopy signatures of this compound exhibit characteristic differences from the non-deuterated compound, primarily in the carbon-deuterium stretching and bending regions. Infrared spectroscopy reveals that carbon-hydrogen stretching vibrations typically appear around 3000 cm⁻¹, while the corresponding carbon-deuterium stretches occur at significantly lower frequencies around 2250 cm⁻¹. This frequency shift results from the increased mass of deuterium compared to hydrogen, leading to reduced vibrational frequencies according to the principles of harmonic oscillator theory.
| Vibrational Mode | Non-Deuterated (cm⁻¹) | Deuterated (cm⁻¹) | Frequency Shift |
|---|---|---|---|
| Aromatic C-H/C-D stretch | 3100-3050 | 2300-2200 | ~800-850 cm⁻¹ decrease |
| Aromatic C=C stretch | 1600-1475 | 1600-1475 | No significant change |
| Amide C=O stretch | 1670-1640 | 1670-1640 | No significant change |
| Amide N-H stretch | 3550-3060 | 3550-3060 | No significant change |
The amide carbonyl stretching vibration remains largely unaffected by the deuteration, appearing in the characteristic range of 1670-1640 cm⁻¹ for both compounds. This consistency reflects the fact that the deuterium substitution occurs on the pyridine ring, distant from the amide functional group, minimizing any through-bond effects on the carbonyl vibrational frequency. The amide nitrogen-hydrogen stretching vibrations also remain unchanged, as these hydrogen atoms are not involved in the deuteration pattern.
Aromatic carbon-carbon stretching vibrations in the range of 1600-1475 cm⁻¹ show minimal changes between the deuterated and non-deuterated forms, as these skeletal vibrations are primarily influenced by the carbon framework rather than the attached hydrogen or deuterium atoms. The aromatic carbon-nitrogen stretching vibrations in the pyridine ring similarly remain relatively unaffected, maintaining their characteristic frequencies despite the isotopic substitution.
Raman spectroscopy provides complementary information about the vibrational characteristics, particularly for symmetric stretching modes that may be weak or absent in infrared spectra. The symmetric breathing modes of the aromatic rings remain largely unchanged in frequency but may show altered intensities due to changes in polarizability associated with the deuterium substitution. The carbon-deuterium stretching modes in Raman spectroscopy appear at frequencies consistent with infrared observations, providing confirmation of the isotopic substitution pattern.
The fingerprint region below 1500 cm⁻¹ contains numerous vibrational modes that collectively create a unique spectroscopic signature for the deuterated compound. These modes include various bending and stretching combinations involving the aromatic rings, acetamide group, and the connecting carbon center. While individual mode assignments in this region can be complex, the overall pattern provides a distinctive identifier for the deuterated compound that differs measurably from the non-deuterated analog.
Properties
CAS No. |
1185024-97-8 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
216.276 |
IUPAC Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
InChI Key |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
Synonyms |
2-Phenyl-2-(2-pyridyl)acetamide-d4; NSC 62572-d4; SC 16571-d4; α-(2-Pyridyl)benzeneacetamide-d4_x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-pyridineacetamide-d4 involves the incorporation of deuterium atoms into the α-Phenyl-2-pyridineacetamide structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: α-Phenyl-2-pyridineacetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be targeted
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and other functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
α-Phenyl-2-pyridineacetamide-d4 has been identified as a potential therapeutic agent in the treatment of various cancers. Research indicates that compounds related to this structure can inhibit specific pathways involved in tumor growth. For instance, they have shown efficacy against cancers mediated by the Enhancer of Zeste Homolog 2 (EZH2) and Polycomb Repressive Complex 2 (PRC2), which are implicated in several malignancies, including leukemia and solid tumors like breast and prostate cancer .
Table 1: Cancer Types Targeted by Related Compounds
| Cancer Type | Mechanism of Action |
|---|---|
| Diffuse Large B Cell Lymphoma | Inhibition of PRC2 pathways |
| Follicular Lymphoma | Modulation of gene expression via EZH2 inhibition |
| Prostate Cancer | Targeting tumor microenvironment |
| Breast Carcinoma | Disruption of cancer stem cell signaling |
Pharmacological Studies
The pharmacological profile of this compound suggests its role as a modulator of various receptor systems. Studies have indicated that compounds with similar structures can interact with muscarinic receptors, influencing neurotransmission and offering potential therapeutic benefits in neurological disorders .
Table 2: Receptor Interactions
| Receptor Type | Effect | Reference |
|---|---|---|
| Muscarinic Receptors | Modulation of receptor activity | |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition of angiogenesis |
Biological Assays and Screening
The compound has been utilized in high-throughput screening assays to evaluate its biological activity against various pathogens and cancer cell lines. For example, it has been involved in studies assessing antimicrobial properties against Gram-positive bacteria . The deuterated form may enhance the sensitivity of detection methods used in these assays, providing clearer insights into its efficacy.
Case Studies
Several case studies have demonstrated the effectiveness of this compound in specific therapeutic contexts:
- Case Study 1 : A study on the use of α-Phenyl-2-pyridineacetamide derivatives showed significant anti-cancer activity in mouse models, particularly highlighting its potential against melanoma through inhibition of tumor growth and metastasis .
- Case Study 2 : Research involving receptor binding assays indicated that modifications to the phenyl group significantly affect binding affinity and efficacy at muscarinic receptors, suggesting avenues for optimizing therapeutic agents derived from this compound .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a certified reference material for method validation in pharmaceutical analysis. Its stable isotopic composition allows for precise quantification in various analytical techniques such as mass spectrometry .
Mechanism of Action
The mechanism of action of α-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed analysis of reaction mechanisms. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
α-Phenyl-2-pyridineacetamide: The non-deuterated version of the compound.
2-Phenyl-2-(2-pyridyl)acetamide: Another structural analog with similar properties.
Uniqueness: α-Phenyl-2-pyridineacetamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and analytical techniques.
Q & A
Q. Basic Research Focus
- Documentation : Provide detailed synthetic protocols, including solvent purity, reaction times, and purification gradients.
- Data Sharing : Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) and publish raw NMR/MS spectra in supplementary materials .
Advanced Consideration :
Collaborate with independent labs to replicate key findings. Use blinded analysis for spectral interpretation to minimize bias .
How do isotopic substitutions in this compound influence its solubility and stability in aqueous buffers?
Basic Research Focus
Deuterium can alter hydrophobicity and hydrogen-bonding capacity. Measure solubility via shake-flask method and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Compare with non-deuterated analogs using HPLC-UV .
Advanced Consideration :
Use molecular dynamics simulations to model solvent interactions. Isotopic substitution may increase solvation shell stability, reducing aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
